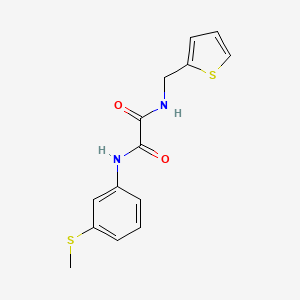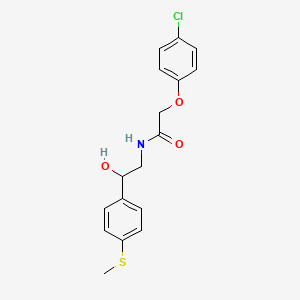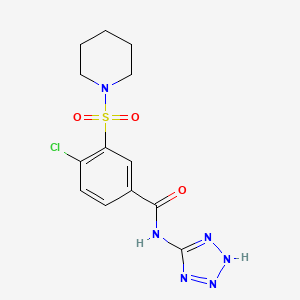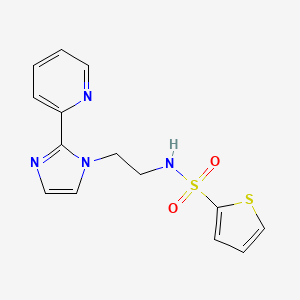
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a pyridine ring, an imidazole ring, and a thiophene ring linked by ethyl chains . Pyridine and imidazole are aromatic heterocyclic compounds, which means they contain a ring structure with alternating single and double bonds, and at least one of the atoms in the ring is a non-carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine and imidazole rings might be formed using methods such as the Chichibabin synthesis or the Debus-Radziszewski imidazole synthesis . The thiophene ring could be introduced through a Paal-Knorr synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of three different heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the heterocyclic rings and the sulfonamide group. For example, the pyridine ring might undergo electrophilic substitution reactions, while the imidazole ring might participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings might make the compound relatively stable and resistant to degradation .Applications De Recherche Scientifique
Synthesis and Antibacterial Evaluation
Research efforts have led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activities. For instance, Azab et al. (2013) explored the synthesis of new heterocyclic compounds aiming to utilize them as potent antibacterial agents. Their study highlighted the potential of these compounds, with eight of them showing high activities against bacterial strains (Azab, Youssef, & El-Bordany, 2013).
Heterocyclic Compound Synthesis
The development of one-pot synthesis methods for creating N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides has been achieved, showcasing efficient routes to target heterocyclic compounds. Rozentsveig et al. (2013) described a one-pot two-stage method, providing a new approach to synthesize these complex molecules with potential applications in drug development and materials science (Rozentsveig et al., 2013).
Antiproliferative Agents
In the search for novel antiproliferative agents, Bashandy et al. (2014) designed and synthesized pyridine, thiophene, thiazole, chromene, and benzochromene derivatives bearing a N,N-dimethylbenzenesulfonamide moiety. Their study highlights the significance of these derivatives in exhibiting higher antiproliferative activity compared to doxorubicin, showcasing their potential as cancer therapeutics (Bashandy et al., 2014).
Novel Materials Development
The synthesis of densely functionalized pyrroles and thiophenes from reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes has been investigated. Cheng et al. (2010) provided new pathways for creating polyfunctionalized derivatives, opening up possibilities in material science for the development of novel materials with unique properties (Cheng, Peng, & Li, 2010).
Analytical and Detection Techniques
Wang et al. (2012) developed a reaction-based fluorescent probe for selective discrimination of thiophenols over aliphatic thiols, utilizing intramolecular charge transfer pathways. This advancement in analytical techniques provides a promising approach for the sensitive and selective detection of toxic benzenethiols and biologically active aliphatic thiols in chemical, biological, and environmental sciences (Wang, Han, Jia, Zhou, & Deng, 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c19-22(20,13-5-3-11-21-13)17-8-10-18-9-7-16-14(18)12-4-1-2-6-15-12/h1-7,9,11,17H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBQQGIAUODBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(5-bromo-2-hydroxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2981414.png)
![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)
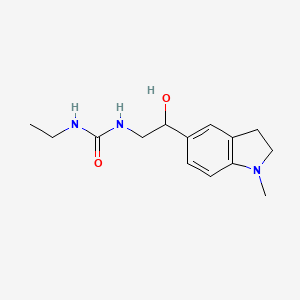
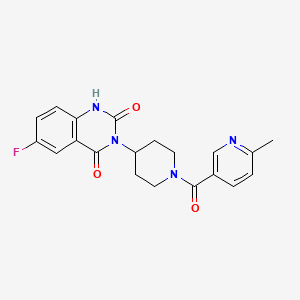

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)
![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-2-pyrrolidinone](/img/structure/B2981425.png)
![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2981428.png)
![4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(2-fluorophenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2981429.png)
